molecular formula C6H12N2O2 B11923627 1-(2-Hydroxyethyl)azetidine-2-carboxamide

1-(2-Hydroxyethyl)azetidine-2-carboxamide

Cat. No.: B11923627
M. Wt: 144.17 g/mol
InChI Key: IGVWVAAFDWJXGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)azetidine-2-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which involves the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . Another method involves the ring-opening polymerization of aziridines and azetidines using cationic or anionic initiators .

Industrial Production Methods

Industrial production of azetidine derivatives often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)azetidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)azetidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)azetidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(10)5-1-2-8(5)3-4-9/h5,9H,1-4H2,(H2,7,10)

InChI Key

IGVWVAAFDWJXGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)N)CCO

Origin of Product

United States

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